(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of amino acids and cyclohexene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar routes as those used in laboratory settings. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The conditions for these reactions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- CIS-6-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID AMIDE HYDROCHLORIDE
- CIS-(6-AMINO-CYCLOHEX-3-ENYL)-METHANOL HYDROCHLORIDE
- CIS-1-AMINO-INDAN-2-CARBOXYLIC ACID HYDROCHLORIDE
Uniqueness
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific structural configuration and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H22N2O4 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/2C7H11NO2/c2*8-6-4-2-1-3-5(6)7(9)10/h2*2,4-6H,1,3,8H2,(H,9,10)/t2*5-,6+/m10/s1 |
InChI Key |
JALIPLGNQATQMJ-JUKSSJACSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)N)C(=O)O.C1C[C@@H]([C@@H](C=C1)N)C(=O)O |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O.C1CC(C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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